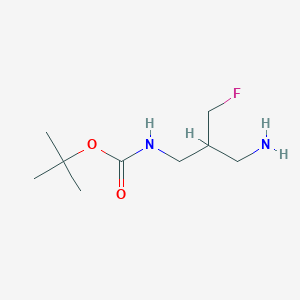
tert-Butyl (3-amino-2-(fluoromethyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a fluoromethyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate can be achieved through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-amino-2-(fluoromethyl)propylamine under controlled conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and tert-butyl alcohol .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The presence of the fluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. Additionally, the fluoromethyl group can influence the compound’s reactivity and stability, making it a useful intermediate in various chemical reactions .
Comparison with Similar Compounds
tert-Butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate: This compound is similar in structure but contains a trifluoromethyl group instead of a fluoromethyl group.
tert-Butyl carbamate: A simpler compound that lacks the amino and fluoromethyl groups.
Uniqueness: The presence of the fluoromethyl group in tert-butyl N-[3-amino-2-(fluoromethyl)propyl]carbamate makes it unique compared to other carbamates. This group can enhance the compound’s chemical properties, such as its reactivity and stability, making it a valuable intermediate in various applications .
Properties
Molecular Formula |
C9H19FN2O2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-3-fluoropropyl]carbamate |
InChI |
InChI=1S/C9H19FN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h7H,4-6,11H2,1-3H3,(H,12,13) |
InChI Key |
MOSXJBVCCYGSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




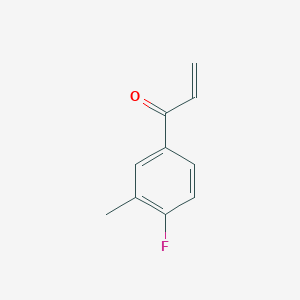

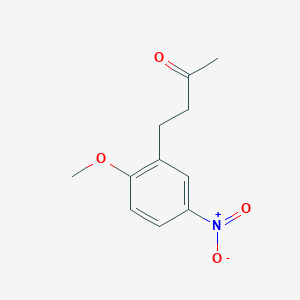
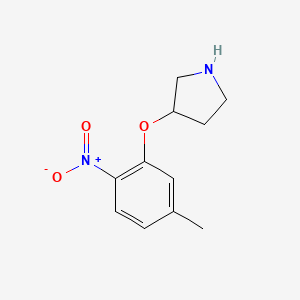
amine](/img/structure/B13598850.png)
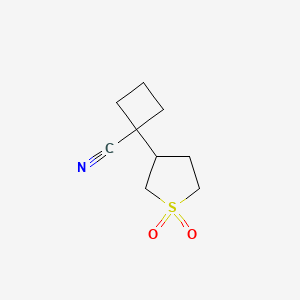
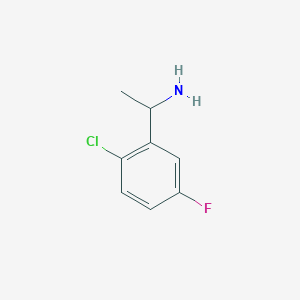
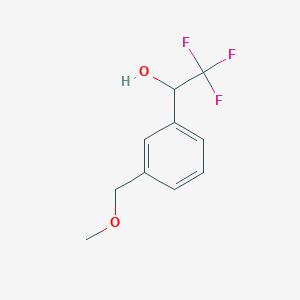
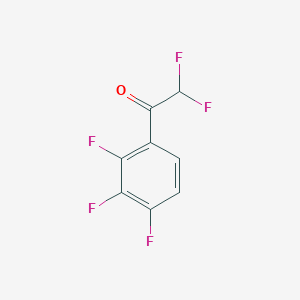
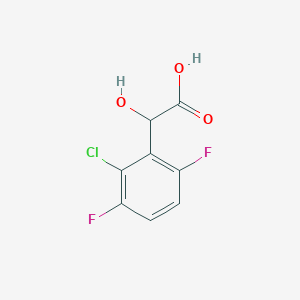
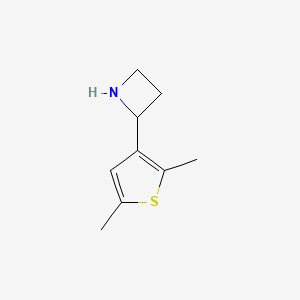
![5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13598890.png)
